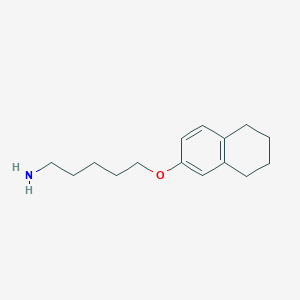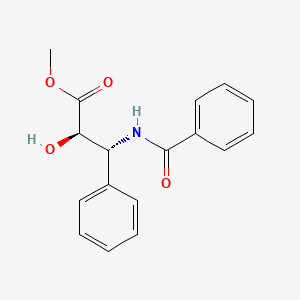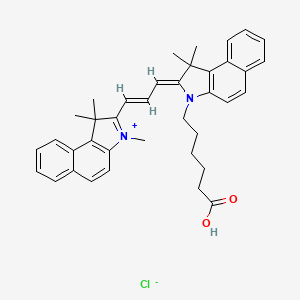
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol is a fluorinated alcohol compound known for its unique properties, including high thermal stability and low surface energy. Phosphoric acid, on the other hand, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds can lead to interesting chemical behaviors and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol typically involves the fluorination of heptan-1-ol using fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds .
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol has several scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and surfactants due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a probe in biological studies.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function. This can lead to changes in biological activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol is unique due to its alcohol functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts exceptional thermal stability and low surface energy, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
662-75-9 |
|---|---|
Fórmula molecular |
C21H15F36O7P |
Peso molecular |
1094.3 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C7H4F12O.H3O4P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-5(2,3)4/h3*2,20H,1H2;(H3,1,2,3,4) |
Clave InChI |
WCSDSHXUVWYDOT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)


![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)


![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)



